

Technical Guide: 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

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Compound of Interest

Compound Name: 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B173730

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential applications, presenting data in a clear and accessible format for scientific professionals.

Core Chemical Data

The fundamental properties of **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Source
CAS Number	111493-52-8	[1]
Molecular Formula	C ₅ H ₄ CIN ₃	[2]
Molecular Weight	141.56 g/mol	[2]
Canonical SMILES	CN1C(=C(C=N1)C#N)Cl	[2]
InChI	InChI=1S/C5H4CIN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3	[2]
InChIKey	ALYKYQFBPPPPMI-UHFFFAOYSA-N	[2]
Predicted XlogP	0.9	[2]
Monoisotopic Mass	141.00937 Da	[2]

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. While specific protocols for **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile** are not detailed in the provided search results, a general methodology for the synthesis of related 5-aminopyrazole-4-carbonitriles can be adapted. A common approach involves the condensation of a hydrazine derivative with a suitable β -ketonitrile or an equivalent precursor.

A representative experimental protocol for the synthesis of a related class of compounds, 5-amino-1H-pyrazole-5-carbonitriles, is described as a three-component one-pot reaction. This can serve as a foundational method for developing a specific synthesis for the title compound.

General Protocol for Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles:[3][4]

- **Reaction Setup:** In a round-bottomed flask, combine the appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
- **Catalyst Addition:** Introduce a catalytic amount of a suitable catalyst, such as LDH@PTRMS@DCMBA@CuI (0.05 g), to the reaction mixture.[3][4]

- **Solvent and Temperature:** The reaction is typically carried out in a solvent system like H₂O/EtOH at a moderately elevated temperature (e.g., 55 °C).[4]
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate).[3]
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated through filtration or extraction, followed by recrystallization from a suitable solvent like ethanol to yield the purified product.[3]

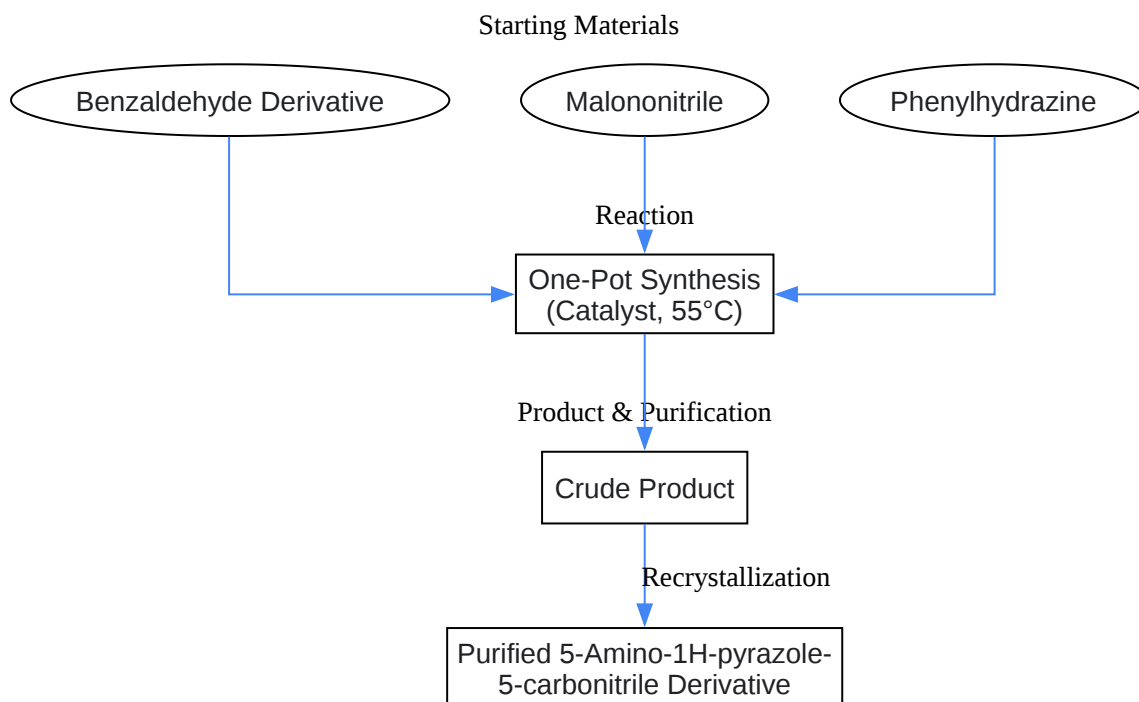
To synthesize **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile**, this general protocol would require modification, likely starting with methylhydrazine and a chlorinated three-carbon nitrile precursor.

Applications in Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs and investigational agents. They are known to exhibit a wide range of biological activities. While specific applications for **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile** are not explicitly detailed in the search results, related pyrazole carbonitriles serve as crucial intermediates in the synthesis of targeted therapies. For instance, 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- is a key intermediate in the synthesis of Encorafenib, a kinase inhibitor used in the treatment of melanoma.[5] The structural motifs present in **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile** suggest its potential as a building block for novel kinase inhibitors or other targeted therapeutic agents.

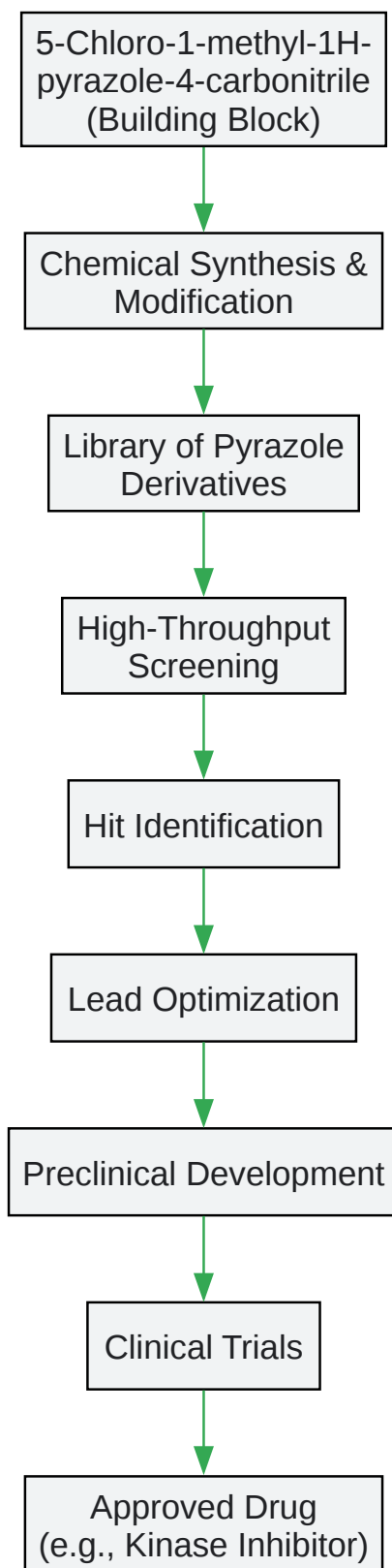
Visualized Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate a generalized synthesis workflow and the potential role of pyrazole derivatives in drug discovery.



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Caption: Generalized workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitrile derivatives.



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Caption: Logical progression of a pyrazole-based building block in a typical drug discovery pipeline.

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